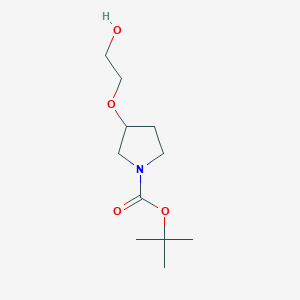

Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-hydroxyethoxy substituent at the 3-position. This structure is designed to enhance solubility and metabolic stability, making it valuable in medicinal chemistry, particularly as a precursor for prodrugs or enzyme inhibitors.

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-12)15-7-6-13/h9,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOWYKKYZXAZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A widely employed method involves the nucleophilic substitution of pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For instance, pyrrolidin-2-ylmethanol reacts with Boc₂O in dichloromethane (DCM) at room temperature, yielding tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Triethylamine (TEA) is often added to neutralize HCl generated during the reaction, enhancing the nucleophilicity of the pyrrolidine nitrogen.

Table 1: Reaction Parameters for Boc Protection

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 20°C | 16 | 90 |

| K₂CO₃ | Ether/H₂O | 20°C | 16 | 76 |

| None | DCM | 20°C | 3 | 48 |

The choice of base significantly impacts efficiency. Triethylamine achieves 90% yield by rapidly scavenging HCl, whereas potassium carbonate in a biphasic system (ether/water) offers moderate yields (76%) but simplifies purification.

Yield and Purity Considerations

Unoptimized conditions, such as omitting a base, result in lower yields (48%) due to incomplete Boc protection. Chromatographic purification (e.g., silica gel with methanol/DCM gradients) is critical for isolating the product, as residual starting materials can complicate downstream reactions.

Method 2: Catalytic Hydrogenation of Aziridine Derivatives

Reaction Setup and Catalysts

An alternative route involves the ring-opening of 6-oxa-3-azabicyclo[3.1.0]hexane derivatives. Treatment with ammonium chloride and sodium azide in methanol/water (8:1) at 60°C for 15 hours generates an intermediate azide, which is subsequently reduced using palladium on carbon (Pd/C) under hydrogen atmosphere.

Table 2: Hydrogenation Parameters

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | Methanol | 25°C | 24 | 96 |

| – | – | – | – | – |

This method achieves 96% yield after column chromatography, with the bicyclic scaffold ensuring regioselective ring-opening to form the 3-amino-4-hydroxypyrrolidine intermediate.

Yield Analysis and By-product Formation

Despite high efficiency, the use of sodium azide introduces safety concerns, necessitating rigorous hazard controls. By-products, such as over-reduced amines, are minimized by precise reaction quenching and neutralization with NaHCO₃.

Method 3: Base-Mediated Alkylation Reactions

Role of Bases in Reaction Efficiency

Alkylation of pyrrolidine derivatives with 2-hydroxyethyl ether represents a direct approach. In one protocol, pyrrolidin-2-ylmethanol is treated with 2-bromoethanol and sodium hydride (NaH) in tetrahydrofuran (THF), followed by Boc protection. However, competing elimination reactions reduce yields, prompting the use of milder bases like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

Table 3: Alkylation Optimization

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 110°C | 16 | 58 |

| NaH | THF | 0°C→25°C | 2 | 32 |

Solvent Systems and Temperature Effects

Elevated temperatures (110°C) in polar aprotic solvents like DMF improve nucleophilic displacement, albeit with moderate yields (58%). Lower temperatures in THF mitigate side reactions but sacrifice efficiency.

Comparative Analysis of Synthetic Approaches

Table 4: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Boc Protection | High yield (90%), mild conditions | Requires chromatographic purification |

| Hydrogenation | Regioselective, high purity (96%) | Hazardous azide intermediates |

| Alkylation | Direct functionalization | Moderate yields (58%) |

The Boc protection method is preferred for scalability, whereas hydrogenation offers superior regioselectivity for complex analogs. Alkylation remains limited to specialized substrates due to competing side reactions.

Chemical Reactions Analysis

Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features enable the development of drugs targeting neurological disorders and other therapeutic areas. The compound's ability to enhance binding affinity to biological targets makes it valuable in drug design .

Mechanism of Action

The compound interacts with specific receptors or enzymes, influencing biological pathways. The hydroxymethyl group can form hydrogen bonds, enhancing the compound's stability and efficacy in biological systems. This interaction is crucial for compounds aimed at modulating neurotransmitter systems .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing fluorinated polymers. These polymers exhibit unique properties such as increased chemical resistance and enhanced mechanical strength, making them suitable for various industrial applications.

Development of Specialty Chemicals

The compound's unique structure allows for modifications that lead to the creation of specialty chemicals used in coatings, adhesives, and other materials requiring specific performance characteristics .

Biological Studies

Biochemical Assays

this compound is employed as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its role in these studies helps elucidate mechanisms of action for various biological processes, contributing to a better understanding of cellular functions .

Case Studies

- Study on Neurotransmitter Modulation: Research demonstrated that derivatives of this compound could effectively modulate the activity of nicotinic acetylcholine receptors, highlighting its potential in treating cognitive disorders .

- Fluorinated Polymer Applications: A case study on the synthesis of fluorinated polymers indicated that incorporating this compound led to significant improvements in material durability under extreme conditions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Biological Activity

Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₃H₃₁NO₃

- Molecular Weight : 239.41 g/mol

The presence of the tert-butyl group contributes to its lipophilicity, enhancing its ability to interact with biological membranes.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating various diseases.

Table 1: Enzyme Inhibition Data

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors, suggesting potential roles in modulating physiological responses.

Table 2: Receptor Binding Affinity

Study on Antidiabetic Effects

A study evaluated the antidiabetic potential of this compound in diabetic rat models. The compound was administered at varying doses, and blood glucose levels were monitored.

Results :

- At a dose of 10 mg/kg, the compound reduced blood glucose levels by approximately 30% compared to control.

- The mechanism was suggested to be through the modulation of insulin signaling pathways.

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress in neuronal cells. Results showed that this compound significantly reduced cell death in vitro when exposed to oxidative stressors.

Key Findings :

- Reduction in reactive oxygen species (ROS) levels by 40%.

- Enhanced cell viability compared to untreated controls.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The compound's hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Proposed Pathways

- Enzyme Interaction : The compound may inhibit enzymatic activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, and what key reagents/conditions are involved?

- Methodology : The synthesis typically involves functionalization of the pyrrolidine ring. A common approach includes:

Hydroxyethylation : Introducing the 2-hydroxyethoxy group via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl pyrrolidine-1-carboxylate derivatives with ethylene glycol derivatives under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C .

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane to yield free amines or hydroxyls .

- Key Reagents : DMAP (catalyst), triethylamine (base), dichloromethane (solvent), and TFA for deprotection .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyethoxy chain (δ ~3.5–4.0 ppm for ethylene oxide protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at m/z 260.2 for CHNO) .

- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the 2-hydroxyethoxy group to the pyrrolidine ring?

- Methodology :

- Steric and Electronic Control : Use bulky bases (e.g., LDA) to direct substitution to less hindered positions. For example, selective functionalization at the 3-position of pyrrolidine can be achieved by pre-coordinating the Boc-protected nitrogen to minimize steric interference .

- Temperature Modulation : Lower temperatures (0°C) reduce side reactions, improving yield and selectivity .

Q. How does the hydroxyethoxy group influence the compound’s stability under acidic or oxidative conditions?

- Methodology :

- Acid Sensitivity : The Boc group is labile in TFA, but the hydroxyethoxy chain may undergo ether cleavage under strong acids (e.g., HSO). Stability assays (TGA/DSC) and pH-dependent degradation studies (HPLC tracking) are recommended .

- Oxidative Resistance : Test resistance to HO or KMnO. The ethylene oxide moiety is prone to oxidation, forming carboxylic acids, which can be mitigated by using milder oxidants (e.g., TEMPO/NaClO) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during hydroxyethylation to directly obtain (R)- or (S)-configured products .

- Data Contradictions : Discrepancies in optical rotation or ee% values may arise from racemization during deprotection. Control experiments under inert atmospheres (N) are critical .

Q. How can researchers resolve contradictory NMR data for tertiary carbons in the pyrrolidine ring?

- Methodology :

- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the Boc carbonyl (δ ~155 ppm) and adjacent protons can clarify connectivity .

- Computational Validation : Compare experimental C shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules (e.g., enzyme inhibitors)?

- Methodology :

- Scaffold Functionalization : The hydroxyethoxy group serves as a linker for conjugating pharmacophores (e.g., sulfonamides or benzimidazoles) via Mitsunobu or SN2 reactions .

- Case Study : In nitric oxide synthase inhibitors, the pyrrolidine-Boc core enhances solubility, while the hydroxyethoxy chain improves binding to hydrophobic enzyme pockets .

Q. How can researchers design stability-indicating assays for this compound in formulation studies?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by HPLC-MS to identify degradation products (e.g., Boc cleavage or ether oxidation) .

- Excipient Compatibility : Screen with common excipients (e.g., PEGs) via DSC to detect interactions (e.g., eutectic melting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.